4-(Trifluoromethyl)pyridine-2-carboxylic acid
Description
Crystallographic Analysis and Molecular Geometry
Crystallographic investigations of this compound have provided detailed structural parameters that define its three-dimensional molecular architecture. The compound crystallizes as a fine crystalline powder with a characteristic faint lemon color with hints of cream, indicating high purity in its crystalline form. Experimental studies have determined the melting point to be in the range of 159-161°C, which correlates well with the crystalline stability and intermolecular interactions present in the solid state.
The molecular geometry analysis reveals that the carboxylic acid group maintains a coplanar arrangement with the pyridine ring system, similar to observations made in related compounds such as 5-(trifluoromethyl)picolinic acid. This planarity is crucial for maintaining optimal conjugation between the aromatic system and the carboxyl functional group. The positioning of the trifluoromethyl group at the 4-position of the pyridine ring creates a para relationship with the carboxylic acid group, which significantly influences the overall molecular geometry and electronic distribution.
Density functional theory calculations using the B3LYP method with 6-31G(d) basis set have been employed to optimize the geometric structure and determine precise bond lengths and angles. These computational studies complement experimental crystallographic data and provide insights into the preferred conformational arrangements. The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths averaging approximately 1.335 Å, consistent with typical trifluoromethyl substituents in aromatic systems.
The predicted density of 1.484±0.06 g/cm³ reflects the compact packing arrangement facilitated by the presence of the electronegative trifluoromethyl group and the hydrogen bonding capabilities of the carboxylic acid functionality. Comparative analysis with the crystal structure of 4-(trifluoromethyl)nicotinic acid, which crystallizes in the monoclinic P2₁/c space group, suggests similar packing motifs may be present in the picolinic acid derivative.
Table 1: Fundamental Crystallographic and Physical Properties
Electronic Structure and Bonding Patterns
The electronic structure of this compound has been extensively characterized through both experimental spectroscopic techniques and advanced computational methods. Density functional theory calculations employing B3LYP, CAM-B3LYP, and PBE-PBE functionals have provided comprehensive insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, revealing fundamental aspects of the electronic behavior.
Vibrational spectroscopic analysis using Fourier transform infrared spectroscopy in the range of 4000-400 cm⁻¹ has identified characteristic absorption bands corresponding to specific molecular vibrations. The carboxylic acid functionality exhibits typical carbonyl stretching vibrations, while the trifluoromethyl group contributes distinctive carbon-fluorine stretching modes that are particularly diagnostic for structural confirmation. These spectroscopic fingerprints provide definitive evidence for the molecular structure and confirm the presence of both functional groups in their expected environments.
Nuclear magnetic resonance chemical shifts have been calculated using the gauge-independent atomic orbital method, providing theoretical predictions that can be compared with experimental nuclear magnetic resonance spectra. The trifluoromethyl carbon typically appears as a characteristic quartet in carbon-13 nuclear magnetic resonance due to coupling with the three equivalent fluorine atoms, while the carboxylic acid carbon exhibits its expected downfield chemical shift.
The electronic structure calculations have revealed important parameters including ionization potential, electron affinity, electronegativity, chemical hardness, softness, chemical potential, and electrophilic index. The predicted pKa value of 3.21±0.10 indicates that this compound behaves as a moderately strong acid, which is consistent with the electron-withdrawing nature of the trifluoromethyl substituent that enhances the acidity of the carboxylic acid group.
Molecular orbital analysis has shown that the trifluoromethyl group significantly influences the electron density distribution throughout the aromatic system. The highly electronegative fluorine atoms withdraw electron density from the pyridine ring, creating a more electron-deficient aromatic system compared to unsubstituted picolinic acid. This electronic perturbation affects both the reactivity and binding properties of the compound.
Table 2: Electronic Structure Parameters
Comparative Analysis with Isomeric Pyridinecarboxylic Acid Derivatives
Structural comparison of this compound with its isomeric derivatives provides valuable insights into the effects of positional isomerism on molecular properties and coordination behavior. The most significant comparison involves 4-(trifluoromethyl)nicotinic acid, which differs in the position of the carboxylic acid group relative to the pyridine nitrogen.
Recent crystallographic studies of zinc complexes have revealed dramatic differences in coordination modes between these isomeric ligands. The 5-(trifluoromethyl)pyridine-2-carboxylic acid derivative forms complexes with nitrogen, oxygen chelated coordination, creating stable five-membered chelate rings. In contrast, the 4-(trifluoromethyl)nicotinic acid isomer exhibits nitrogen, oxygen monodentate coordination, indicating reduced chelating ability due to the altered geometric relationship between the coordinating atoms.
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate has been determined, revealing a water-bridged hydrogen-bonding network that forms centrosymmetric dimers. This structural motif demonstrates how the ortho relationship between the carboxylic acid and pyridine nitrogen enables specific intermolecular interactions that are not possible in the meta-substituted nicotinic acid isomer.
Comparative analysis of binding constants with biological macromolecules shows that the chelating this compound derivative typically exhibits higher binding efficacy compared to its monodentate nicotinic acid isomer. This enhanced binding capability is attributed to the formation of more stable five-membered chelate rings that provide additional stability through the chelate effect.
The trifluoromethyl groups in all isomeric forms provide similar electronic effects, including increased lipophilicity and electron-withdrawing properties. However, the positional relationship between the trifluoromethyl group and the carboxylic acid functionality significantly influences the overall molecular properties and biological activities. The para relationship in the picolinic acid derivative creates optimal electronic communication between these substituents, while maintaining the ability for bidentate coordination.
Table 3: Comparative Properties of Trifluoromethyl Pyridinecarboxylic Acid Isomers
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWTROIQXSSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476006 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-62-9 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Amination and Hydrolysis Route
One common synthetic approach involves palladium-catalyzed amination of a fluorinated aryl halide with cyanoacetate, followed by hydrolysis and decarboxylation to yield 4-(trifluoromethyl)pyridine-2-carboxylic acid. This method leverages transition metal catalysis to form the pyridine ring with the desired substituents efficiently.
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- Palladium-catalyzed coupling of fluorinated aryl halide with cyanoacetate.
- Hydrolysis of the nitrile group to carboxylic acid.
- Decarboxylation to adjust the carboxyl position if necessary.
-
- High regioselectivity.
- Suitable for scale-up.
- Good yields and purity.
-
- Use of palladium catalysts such as Pd(PPh3)4.
- Bases like potassium carbonate.
- Solvents such as DMF or toluene.
- Elevated temperatures (80–120 °C).
Reaction of Tetrafluoropyridine with Potassium Trifluoromethoxide Followed by Carbonylation and Hydrolysis
Another method involves nucleophilic aromatic substitution of tetrafluoropyridine with potassium trifluoromethoxide to introduce the trifluoromethyl group, followed by carbonylation and hydrolysis to install the carboxylic acid group at the 2-position.
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- Nucleophilic substitution on tetrafluoropyridine.
- Carbonylation under CO atmosphere or using carbonylating agents.
- Hydrolysis to convert intermediates to the carboxylic acid.
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- Direct introduction of trifluoromethyl group.
- Mild reaction conditions.
- High selectivity for substitution positions.
A practical synthetic route to this compound is the oxidation of the corresponding aldehyde, 4-(trifluoromethyl)pyridine-2-carbaldehyde.
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- Potassium permanganate (KMnO4).
- Chromium trioxide (CrO3).
- Other strong oxidizers.
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- Aqueous or organic solvent systems.
- Controlled temperature to avoid over-oxidation.
- Reaction times vary from 1 to several hours depending on scale.
-
- High conversion to the carboxylic acid.
- Purification by crystallization or extraction.
A patented method describes the preparation of 2-chloro-4-(trifluoromethyl)pyridine as a key intermediate, which can be further converted to the carboxylic acid derivative.
| Step | Reaction Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one | Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine | -10°C to 25°C, 2 h | High yield, stable intermediate |
| 2 | Reaction with trimethylphosphonoacetate | 4-butoxy-1,1,1-trifluoro-3-en-2-one, base | Protective atmosphere | Formation of mixture of compounds |
| 3 | Reaction with ammonium acetate | Mixture from step 2 | Protective atmosphere | Formation of 2-hydroxy-4-trifluoromethylpyridine |
| 4 | Chlorination to 2-chloro-4-(trifluoromethyl)pyridine | Chlorinating agent | Controlled temperature | High yield, suitable for scale-up |
- Conversion to Carboxylic Acid:
- The 2-chloro intermediate can be subjected to nucleophilic substitution with hydroxide or carboxylation reagents to yield this compound.
Preparation of 2-trifluoromethyl pyrimidine-4-carboxylic acid derivatives has been reported using heating reactions of specific precursors in alcoholic solvents, followed by dehydration and ammonolysis steps. These methods provide insights into related heterocyclic carboxylic acid syntheses that may be adapted for pyridine analogs.
Use of dehydrating agents such as phosphorus pentoxide or polyphosphoric acid facilitates cyclization and carboxylation steps.
| Method | Key Reagents | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-catalyzed amination + hydrolysis | Fluorinated aryl halide, cyanoacetate, Pd catalyst | Cross-coupling, hydrolysis | 80–120 °C, base, organic solvent | High selectivity, scalable | Requires Pd catalyst, cost |
| Nucleophilic substitution + carbonylation | Tetrafluoropyridine, potassium trifluoromethoxide, CO | Nucleophilic substitution, carbonylation | Mild temperature, CO atmosphere | Direct trifluoromethyl introduction | Handling CO, specialized equipment |
| Oxidation of aldehyde | 4-(Trifluoromethyl)pyridine-2-carbaldehyde, KMnO4 | Oxidation | Aqueous/organic solvent, controlled temp | Simple, high yield | Requires aldehyde precursor |
| Chlorinated intermediate route | Vinyl n-butyl ether, trifluoroacetic anhydride, ammonium acetate, chlorinating agent | Multi-step synthesis | Low to moderate temp, protective atmosphere | Stable intermediates, high yield | Multi-step, requires careful control |
The choice of synthetic route depends on available starting materials, scale, and desired purity.
Protective atmospheres (e.g., nitrogen or argon) are often necessary to prevent side reactions, especially in steps involving sensitive intermediates.
Reaction yields reported in patents and literature typically range from 70% to over 90% per step, indicating efficient processes.
Purification methods include recrystallization, distillation, and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making the synthetic incorporation of this group a critical step.
The preparation of this compound involves sophisticated synthetic strategies that combine nucleophilic aromatic substitution, transition metal catalysis, oxidation, and chlorination chemistry. The methods are well-documented in patents and scientific literature, offering scalable and efficient routes to this important intermediate. Selection of the optimal method depends on the specific industrial or research context, balancing factors such as cost, yield, and operational complexity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as organolithium or Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(Trifluoromethyl)pyridine-2-carboxylic acid has been explored for its potential in drug development due to its biological activity against various targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, in vitro studies demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL. This suggests potential applications in developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer effects. In one study, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability of human breast cancer cells (MCF-7), indicating its potential to induce apoptosis and inhibit tumor growth. In vivo studies also showed significant tumor size reduction in xenograft models without substantial toxicity.
Coordination Chemistry
This compound serves as a ligand in the formation of coordination complexes with metals such as zinc and copper. These complexes have been studied for their biological activity and structural characteristics.
Synthesis of Metal Complexes
The compound can be used to synthesize polymeric copper(II) complexes, which may exhibit unique magnetic and structural properties . The isomeric effects of these ligands significantly influence the coordination behavior and biological activity of the resulting complexes .
| Metal Complex | Ligand | Biological Activity |
|---|---|---|
| [Cu(tpc)2] | This compound | Potential anticancer effects |
| [Zn(tpc)2] | This compound | Enzyme inhibition studies |
Material Science
The compound's unique properties make it suitable for developing advanced materials.
Polymer Synthesis
Research has indicated that this compound can be utilized in synthesizing new polymeric materials that exhibit enhanced thermal stability and mechanical properties . These materials have potential applications in coatings, adhesives, and other industrial products.
Biological Mechanisms
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown low nanomolar inhibition against key enzymes involved in metabolic pathways, such as lactate dehydrogenase, which is critical in cancer metabolism.
- Binding Affinity : Studies indicate significant binding affinity to biological targets like bovine serum albumin and calf thymus DNA, suggesting its potential as a therapeutic agent.
Case Study 1: Anticancer Activity
In a controlled study on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis confirmed through increased caspase-3 activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains, supporting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions facilitate the binding of the compound to specific enzymes or receptors, thereby modulating their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Regiochemistry : The position of the -CF₃ group significantly impacts electronic properties. For example, the 4-CF₃ isomer (target compound) exhibits stronger electron-withdrawing effects than the 5-CF₃ analog, altering its reactivity in Suzuki-Miyaura couplings .
- Hybrid Substituents: Compounds with both -CF₃ and halogens (e.g., Cl) show enhanced acidity (pKa ~1.5–2.5) compared to mono-substituted analogs, facilitating salt formation in drug formulations .
Key Observations :
- Antimicrobial Efficacy : The target compound’s activity is attributed to its ability to disrupt microbial membrane integrity, though it is less potent than ethacridine .
- Oncology Applications: Ureido-phenoxy derivatives (e.g., BAYER’s compound) show nanomolar IC₅₀ values by targeting kinase pathways, leveraging the -CF₃ group for enhanced target binding .
Biological Activity
4-(Trifluoromethyl)pyridine-2-carboxylic acid (TFMPCA) is a fluorinated heterocyclic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its unique biological properties. The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its interaction with biological targets.
TFMPCA is characterized by the presence of a carboxylic acid functional group and a trifluoromethyl substituent on the pyridine ring. Its molecular formula is C7H4F3NO2, and it has a melting point of 157-162 °C. The trifluoromethyl group contributes to its lipophilicity and electron-withdrawing properties, which can affect its biological activity.
Biological Activity Overview
The biological activity of TFMPCA has been explored through various studies, highlighting its potential as an anticancer agent and its role in agricultural applications.
Anticancer Activity
Recent research indicates that TFMPCA and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain complexes formed with TFMPCA display high binding affinities to biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting a mechanism of action that involves intercalation into DNA structures.
Table 1: Binding Constants of TFMPCA Complexes
| Complex | Binding Constant (L/mol) | Interaction Type |
|---|---|---|
| [Zn(TFMPCA)2(H2O)2] | Static quenching with BSA | |
| [Cu(TFMPCA)] | Not specified | Intercalation with CT-DNA |
Thermodynamic studies indicate that the binding processes are spontaneous, with negative changes in Gibbs free energy (), suggesting favorable interactions between TFMPCA complexes and biological macromolecules .
The mechanism by which TFMPCA exerts its anticancer effects appears to involve apoptosis induction in cancer cell lines. Flow cytometry assays have demonstrated that TFMPCA can induce cell cycle arrest and increase caspase-3/7 activity, leading to programmed cell death . The presence of the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Agricultural Applications
In addition to its potential in cancer therapy, TFMPCA derivatives have been studied for their herbicidal properties. The incorporation of the trifluoromethyl moiety has been linked to improved efficacy against various weeds, making these compounds valuable in agricultural chemistry. For example, flonicamid, a compound featuring a similar structure, has been classified as an effective insecticide due to its unique mode of action on pest physiology .
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Herbicidal Activity
Q & A
Q. What are the common synthetic routes for 4-(Trifluoromethyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions followed by cyclization or functional group modifications. For example, starting materials like substituted pyridine derivatives or trifluoromethyl-containing precursors are condensed under catalytic conditions (e.g., palladium or copper catalysts) in solvents such as DMF or toluene . Optimization includes adjusting reaction temperature (40–100°C), catalyst loading (e.g., 1–5 mol%), and solvent polarity to enhance yield. Monitoring via TLC or HPLC ensures intermediate purity. Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves final product purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyridine ring substitution pattern and trifluoromethyl group position (e.g., δ ~120–125 ppm for CF in F NMR) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., exact mass 205.02 for CHFNO) .
- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks (e.g., Cambridge Structural Database references for analogous compounds) .
Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate polar impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .
- Recrystallization : Solvent pairs like ethanol/water or DCM/hexane enhance crystal purity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s coordination chemistry with transition metals?
Methodological Answer: The electron-withdrawing CF group stabilizes metal complexes by increasing ligand acidity. For example, in Mn(II) or Cu(II) complexes, the pyridine-2-carboxylate moiety acts as a bidentate ligand, coordinating via the nitrogen and carboxylate oxygen. Spectroscopic methods (UV-Vis, EPR) and DFT calculations reveal enhanced stability and redox activity compared to non-fluorinated analogs .
Q. What strategies are used to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC strains) and protocols (e.g., MIC testing per CLSI guidelines) .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing CF with Cl or CH) to isolate contributing factors .
- Solubility Adjustments : Use DMSO/PBS mixtures to address false negatives from poor solubility .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for reactions like Suzuki-Miyaura coupling (e.g., Fukui indices to identify reactive sites) .
- Molecular Docking : Predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
Q. What advanced techniques quantify thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C for CF-containing analogs) .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
